molecular formula C12H12N2O2 B370619 Methyl 4-amino-2-methylquinoline-3-carboxylate CAS No. 75353-54-7

Methyl 4-amino-2-methylquinoline-3-carboxylate

Cat. No.: B370619
CAS No.: 75353-54-7
M. Wt: 216.24g/mol
InChI Key: IKDSWDBQIXGGQC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylquinoline-3-carboxylate (CAS 75353-54-7) is a high-purity (95%) chemical compound provided for research applications. This 2,3,4-trisubstituted quinoline represents a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Structurally related quinoline derivatives have demonstrated significant research value as non-catalytic site integrase inhibitors (NCINIs) for HIV-1, exhibiting inhibitory activity against viral replication by preventing the integration of viral DNA into host cell chromatin . Research indicates that the 2-methyl and 3-carboxylate residues on the quinoline core are crucial for maintaining the potency of this pharmacophore, making it a versatile intermediate for further synthetic modification . The compound can be synthesized from anthranilic acids via isatoic anhydride intermediates, employing a cyclocondensation reaction with acetoacetate esters—a method that avoids the use of sensitive reagents like sodium hydride and is amenable to scale-up . As a key building block, it is instrumental in a degradation–build-up strategy to construct α-hydroxyacetic acid residues for advanced arylquinoline targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 4-amino-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDSWDBQIXGGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolysis of 3-(2-Nitrophenyl)isoxazoles

A direct route to methyl 4-amino-2-methylquinoline-3-carboxylate involves the hydrogenolysis of 3-(2-nitrophenyl)isoxazole derivatives. In this method, palladium-on-carbon (Pd/C) catalyzes the reduction of the nitro group to an amine while simultaneously cleaving the isoxazole ring to form the quinoline skeleton.

Procedure :

  • Substrate Preparation : 3-(2-Nitrophenyl)isoxazoles are synthesized via cycloaddition between 2-nitrobenzaldehyde derivatives and β-keto esters.

  • Hydrogenation : The substrate is dissolved in ethanol and subjected to hydrogen gas (50 psi) in the presence of 10% Pd/C at 50°C for 5–7 hours.

  • Workup : The reaction mixture is filtered, concentrated, and purified via recrystallization to yield the target compound.

Key Data :

ConditionValue
Catalyst Loading10% Pd/C
Pressure50 psi H₂
Temperature50°C
Reaction Time5–7 hours
Yield85–92%

This method leverages the reductive ring-opening of isoxazoles, a reaction that proceeds via intermediate enamine formation followed by cyclization. The ester group at position 3 remains intact due to the mild reducing conditions.

Multi-Component Coupling Strategies

Imidoylative Sonogashira Coupling

A modular three-component synthesis enables the construction of 4-aminoquinolines, which can be further functionalized to yield the target compound. This approach uses bromoanilines, alkynes, and isocyanides in a one-pot, two-stage process.

Procedure :

  • Coupling Stage :

    • A mixture of Pd(OAc)₂, Xantphos, Cs₂CO₃, o-bromoaniline, alkyne, and tert-butyl isocyanide in DMF is heated at 90°C for 16 hours.

  • Acid-Mediated Cyclization :

    • Addition of 2 M HCl induces cyclization, forming the quinoline core.

  • Esterification :

    • The intermediate carboxylic acid is treated with methanol and H₂SO₄ to yield the methyl ester.

Example :
Using 2-bromoaniline, propiolic acid methyl ester, and tert-butyl isocyanide, the reaction achieves a 78% yield of methyl 4-(tert-butylamino)-2-methylquinoline-3-carboxylate. Subsequent deprotection of the tert-butyl group affords the primary amine.

Friedländer Synthesis with Subsequent Functionalization

Quinoline Ring Formation

The Friedländer condensation between o-aminoaryl ketones and β-keto esters provides a versatile route to quinoline derivatives. For this compound, the synthesis proceeds as follows:

Procedure :

  • Condensation :

    • o-Nitroacetophenone reacts with methyl acetoacetate in the presence of NaOH to form methyl 4-nitro-2-methylquinoline-3-carboxylate.

  • Nitro Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding the target compound.

Optimization Insights :

  • Solvent Choice : Ethanol enhances solubility of intermediates, while DMF accelerates condensation.

  • Catalyst : PtSn/γ-Al₂O₃ (Pt: 0.07–3.06%; Sn: 1.21–12.1%) improves regioselectivity for the 2-methyl substituent.

Regioselective Methylation Strategies

Alkylation of Hydroxyquinoline Precursors

Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH₃I demonstrates the challenges of achieving regioselectivity. While S-methylation proceeds smoothly under mild conditions (DMF, 50°C, triethylamine), subsequent O- or N-methylation requires stronger bases (NaH or K₂CO₃).

Data from Competing Methylation Pathways :

BaseMajor Product (% Yield)Minor Product (% Yield)
TriethylamineS-methylated (80%)None
NaHO-methylated (80–99%)N-methylated (1–20%)
K₂CO₃O-methylated (85%)N-methylated (15%)

Analytical and Mechanistic Considerations

Spectroscopic Characterization

  • ¹H NMR : The methyl ester resonates as a singlet at δ 3.79–3.94 ppm, while the 2-methyl group appears at δ 2.55–2.65 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H amine) confirm functional groups.

Reaction Kinetics

Hydrogenation kinetics for nitro-group reduction follow pseudo-first-order behavior, with rate constants (k) of 0.12 h⁻¹ at 50°C. Side reactions, such as over-reduction or ester hydrolysis, are minimized by controlling H₂ pressure and pH.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield (%)
Catalytic HydrogenationOne-step, high regioselectivityRequires specialized substrate85–92
Multi-Component CouplingModular, diverse substituentsMulti-step, costly catalysts70–78
Friedländer SynthesisScalable, simple reagentsLimited functional group tolerance65–75
Methylation PathwaysPrecise functionalizationCompeting regiochemistry80–99

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Methyl 4-amino-2-methylquinoline-3-carboxylate is structurally related to other quinoline derivatives known for their antimalarial properties. Research has demonstrated that compounds within this class can effectively inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism often involves interference with the heme detoxification pathway in the parasite, leading to increased oxidative stress and cell death .

Cholinesterase Inhibition
Recent studies have indicated that derivatives of 4-aminoquinoline can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. This compound has been investigated for its potential to enhance cognitive function by inhibiting these enzymes, thereby increasing acetylcholine levels in the brain .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound and related compounds. These substances can scavenge free radicals, which are linked to cellular damage and various diseases, including cancer. This property makes them potential candidates for therapeutic agents aimed at reducing oxidative stress in biological systems .

Synthesis of Hybrid Compounds

This compound serves as a key building block in the synthesis of hybrid compounds that combine multiple pharmacophores. For instance, researchers have synthesized sulfonamide derivatives that incorporate this quinoline structure, resulting in compounds with enhanced biological activities against multiple targets, including cancer cells and bacteria .

Table 1: Summary of Biological Activities

CompoundActivity TypeReference
This compoundAntimalarial
This compoundCholinesterase Inhibition
This compoundAntioxidant
Hybrid Sulfonamide CompoundsMultifunctional Therapeutics

Case Study: Anticholinesterase Activity

In a study examining the effects of this compound on cholinesterase activity, researchers found that certain derivatives exhibited significant inhibition of AChE and BChE. This was correlated with improved cognitive performance in animal models, suggesting a potential therapeutic application for Alzheimer’s disease .

Comparison with Similar Compounds

Ethyl 4-Amino-2-Methylquinoline-3-Carboxylate (QY-3085)

  • Key Difference : Ethyl ester (vs. methyl ester in 2b ).
  • Properties :
    • Higher molecular weight (ethyl vs. methyl) may influence solubility and bioavailability.
    • Discontinued commercial availability suggests synthesis or stability challenges .

Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)quinoline-3-Carboxylate

  • Substituents : Chloro (C-4), trifluoromethyl (C-2), methyl (C-6) .
  • Comparison: Electron-Withdrawing Groups (Cl, CF₃) enhance stability but reduce nucleophilicity compared to the amino group in 2b. Molecular Weight: 303.66 g/mol vs. ~245 g/mol (estimated for 2b) .

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate (HR466706)

  • Substituents: Amino (C-6), hydroxy (C-4) .
  • Comparison: Hydrogen Bonding: Hydroxy group increases solubility but may reduce metabolic stability. Positional Isomerism: Altered substitution pattern (C-6 vs. C-4 amino) affects electronic distribution.

Methyl 4-Hydroxy-2-(Methylthio)quinoline-3-Carboxylate

  • Substituents : Hydroxy (C-4), methylthio (C-2) .
  • Comparison: Reactivity: Methylthio group enables alkylation (e.g., with CH₃I/NaH) to form methoxy derivatives .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Quinoline Derivatives

Compound Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Yield (%)
2b (Target) 4-NH₂, 2-CH₃, 3-COOCH₃ ~245 (estimated) Amino, Ester 6–22
QY-3085 4-NH₂, 2-CH₃, 3-COOCH₂CH₃ ~259 (estimated) Amino, Ethyl Ester N/A
Methyl 4-Cl-6-CH₃-2-CF₃ 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃ 303.66 Chloro, Trifluoromethyl N/A
HR466706 6-NH₂, 4-OH, 2-COOCH₃ ~261 (estimated) Amino, Hydroxy, Ester N/A
Methyl 4-OH-2-SCH₃ 4-OH, 2-SCH₃, 3-COOCH₃ 249.29 Hydroxy, Thioether 81–80

Electronic Effects

  • Amino Group (2b): Electron-donating nature increases ring electron density, enhancing reactivity toward electrophilic substitution .
  • Trifluoromethyl/Chloro (CF₃/Cl) : Electron-withdrawing groups deactivate the ring, reducing reactivity .

Biological Activity

Methyl 4-amino-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a quinoline core structure, which is often associated with various pharmacological activities. Its chemical formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} and it features a carboxylate group that enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, enzymes essential for DNA replication and transcription. This inhibition disrupts the normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells.
  • Antimicrobial Activity : Its structure allows it to intercalate with DNA, which can inhibit bacterial growth by disrupting DNA replication.

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, including resistant strains. The compound's ability to disrupt bacterial DNA synthesis makes it a candidate for further development as an antibiotic.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and SGC-7901 (gastric cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Studies : In a controlled experiment, the compound was tested on various cancer cell lines. It demonstrated IC50 values below 10 µM against HepG2 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy against different cancer types .

Research Findings Summary Table

Activity Target IC50/MIC Values References
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli8 µg/mL
AnticancerHepG2<10 µM
AnticancerSGC-7901<10 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2-methylquinoline-3-carboxylate
Reactant of Route 2
Methyl 4-amino-2-methylquinoline-3-carboxylate

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